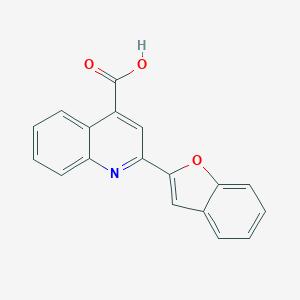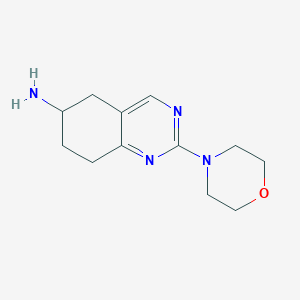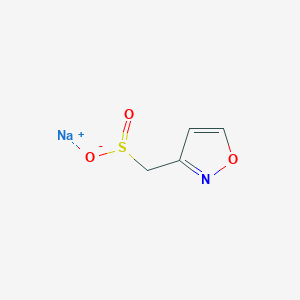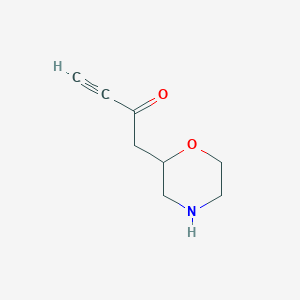![molecular formula C23H23N3O5 B13166925 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, an oxadiazole ring, and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving the appropriate precursors under specific conditions, such as the use of a dehydrating agent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions, such as treatment with piperidine, to yield the deprotected amino acid.
Coupling Reactions: The compound is often used in peptide synthesis, where it acts as a coupling agent to form peptide bonds
Applications De Recherche Scientifique
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used as a coupling agent in the synthesis of peptides, where it helps in the formation of peptide bonds.
Biological Studies: It is used in the study of biological processes, particularly those involving peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Material Science: Its unique structural properties make it of interest in the development of novel materials with specific chemical functionalities
Mécanisme D'action
The mechanism of action of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with carboxyl groups to form peptide bonds. The oxadiazole ring and carboxylic acid group also contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid include:
Fmoc-Amino Acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection and are an alternative to Fmoc-protected amino acids.
Oxadiazole Derivatives: Compounds with the oxadiazole ring structure, which are explored for various chemical and biological applications
The uniqueness of this compound lies in its combination of the Fmoc group, oxadiazole ring, and carboxylic acid group, which together confer specific reactivity and stability properties that are valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H23N3O5 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
5-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-19(21-25-20(22(27)28)26-31-21)24-23(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,24,29)(H,27,28) |
Clé InChI |
RCCWVLSKOANOLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=NC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)


![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
